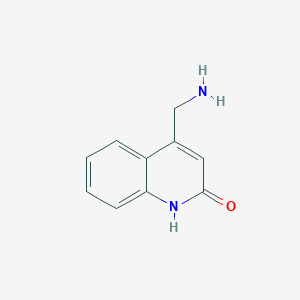

4-Aminomethyl-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKAGOGKMCTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564356 | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132973-43-4 | |

| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminomethyl 2 1h Quinolinone and Analogues

Strategies for the Construction of the 2(1H)-Quinolinone Core

The formation of the central 2(1H)-quinolinone ring system can be achieved through several effective methods, ranging from traditional condensation reactions to modern metal-catalyzed cyclizations.

Base-Mediated Cyclization and Condensation Approaches (e.g., Claisen Condensation)

Classical methods for quinolinone synthesis often rely on base-mediated intramolecular cyclizations. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, serves as a foundational strategy. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In the context of quinolinone synthesis, a variation known as the Dieckmann condensation, which is an intramolecular Claisen condensation, is particularly relevant. organic-chemistry.orgmdpi.com This approach typically involves the cyclization of a suitably substituted diester to form a β-ketoester, which is a precursor to the quinolinone ring. organic-chemistry.orgmdpi.com

Another classical base-catalyzed approach is the Camps cyclization, which involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com The regioselectivity of the cyclization, yielding either a quinolin-2-one or a quinolin-4-one, can be controlled by the choice of the base. Weaker bases tend to favor the formation of the 2-quinolinone isomer. mdpi.com

More recent developments have demonstrated that weak bases, such as potassium carbonate, can promote the radical cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation to afford quinolin-2(1H)-ones. acs.org Additionally, base-mediated oxidative cyclization between 2-aminobenzylalcohol and ketones has been shown to produce quinolines without the need for a transition metal catalyst. researchgate.net

Palladium-Catalyzed C-H Activation and Intramolecular Cyclization Reactions

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions as a powerful tool for constructing complex heterocyclic systems like quinolinones. rsc.org These methods often offer high efficiency, functional group tolerance, and atom economy. nih.govorganic-chemistry.org

A prominent strategy involves the palladium-catalyzed intramolecular C-H activation and amidation of N-substituted-3,3-diarylacrylamides, which provides access to a variety of 4-arylquinolin-2(1H)-ones. nih.gov Similarly, a cascade process starting from simple anilines can proceed through a Pd-catalyzed C-H bond activation, C-C bond formation, and subsequent cyclization to yield the quinolinone core. organic-chemistry.orgnih.gov The reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by palladium, is another C-H activation/annulation strategy to produce substituted hydroisoquinolones. mdpi.com

Intramolecular Heck cyclizations of acrylamides are also a valuable palladium-catalyzed method for synthesizing quinolin-2(1H)-ones. researchgate.net Furthermore, palladium catalysis can be employed in carbonylative annulation reactions of 2-iodoanilines with alkynes to form both 3- and 4-substituted quinolin-2(1H)-ones. nih.gov

| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Ref. |

| Intramolecular Amidation | PdCl₂, Cu(OAc)₂ | N-substituted-3,3-diarylacrylamides | 4-Arylquinolin-2(1H)-ones | nih.gov |

| C-H Activation/Cyclization | Pd(OAc)₂ | Anilines, Ethyl Acrylates | Quinolin-2(1H)-ones | acs.org |

| Carbonylative Annulation | Pd-catalyst, CO | 2-Iodoanilines, Alkynes | 3,4-Disubstituted quinolin-2(1H)-ones | nih.gov |

| Heck Cyclization | Pd(OAc)₂, PPh₃ | 2-Iodoaniline, α,β-Unsaturated Carbonyls | 3-Substituted quinolin-2(1H)-ones | nih.gov |

Classical and Modern Synthetic Routes to 2(1H)-Quinolinones

Beyond the specific examples above, the synthesis of 2(1H)-quinolinones is supported by a rich history of named reactions and cutting-edge methodologies.

Classical Routes:

Friedländer Synthesis: This is one of the most fundamental methods, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester), typically under acidic or basic conditions. researchgate.netyoutube.com

Conrad-Limpach and Knorr Syntheses: These are related methods that start from anilines and β-ketoesters to produce hydroxyquinolines, which can exist as their 2(1H)-quinolinone tautomers. mdpi.com

Acid-Mediated Cyclization: Concentrated sulfuric acid can mediate the intramolecular cyclization of penta-2,4-dienamides to efficiently produce substituted quinolin-2(1H)-ones. nih.gov

Modern Routes:

Metal-Catalyzed Reactions: Besides palladium, other transition metals like ruthenium, silver, and gold have been employed. Ruthenium can catalyze the cyclization of anilides with propiolates or acrylates. organic-chemistry.org Silver-catalyzed intermolecular radical addition/cyclization provides a direct route to substituted quinolin-2-ones in aqueous solution. organic-chemistry.org

Photocatalysis: Visible-light-induced cascade reactions of 1,7-enynes can also lead to the formation of the quinolinone scaffold. organic-chemistry.org

One-Pot Multi-Component Reactions: Recent advances focus on modular, one-pot syntheses that combine multiple starting materials to construct the quinolinone core in a single operation, enhancing efficiency and molecular diversity. nih.gov

Introduction and Functionalization of the 4-Aminomethyl Moiety

Once the 2(1H)-quinolinone core is established, the next crucial step is the introduction of the aminomethyl group at the 4-position. This is often achieved through functionalization of a pre-existing group at C4, such as a halogen, or by building the moiety through cross-coupling reactions.

Suzuki Reaction-Based Coupling Strategies

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.orgorganic-chemistry.org While not directly forming the C-N bond of the aminomethyl group, the Suzuki reaction is instrumental in creating a precursor at the 4-position which can then be converted to the desired moiety.

For instance, a 4-halo-2(1H)-quinolinone can be coupled with a suitable boronic acid or ester that contains a protected or masked aminomethyl group. A common strategy involves coupling with a cyanomethyl or formylboronic acid derivative. The resulting 4-cyanomethyl or 4-formyl-2(1H)-quinolinone can then be reduced to the corresponding aminomethyl derivative. The Suzuki reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Buchwald–Hartwig Coupling Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly suitable for the synthesis of 4-amino-substituted quinolinones.

To synthesize 4-aminomethyl-2(1H)-quinolinone, a 4-halo-2(1H)-quinolinone can be coupled with methylamine (B109427) or a protected equivalent like lithium bis(trimethylsilyl)amide, which serves as an ammonia (B1221849) equivalent. researchgate.net The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as BINAP or DPPF), and a base. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.org This method provides a direct and efficient route to introduce the amino functionality required for the 4-aminomethyl group.

| Coupling Reaction | Catalyst System | Substrates | Product Type | Ref. |

| Suzuki Coupling | Pd Catalyst, Base | 4-Halo-2(1H)-quinolinone, Organoboron Reagent | 4-Substituted-2(1H)-quinolinone (C-C bond) | libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | 4-Halo-2(1H)-quinolinone, Amine | 4-Amino-2(1H)-quinolinone (C-N bond) | wikipedia.orgresearchgate.net |

Direct Aminomethylation and Related Reactions

Direct aminomethylation, a type of Mannich reaction, presents a straightforward approach to introduce the aminomethyl group onto the quinolinone core. This reaction typically involves the condensation of a compound containing an active hydrogen (the quinolinone), formaldehyde (B43269), and a primary or secondary amine. nih.gov

In a modified Mannich reaction, 4-hydroxyquinolines can undergo aminomethylation. For instance, the reaction of 4-hydroxyquinolines with formaldehyde and piperidine (B6355638) has been explored. However, this can sometimes lead to the incorporation of a second paraformaldehyde molecule into the product or the formation of bisquinoline derivatives. nih.gov To achieve a simple aminomethyl product, it is sometimes necessary to first synthesize the carboxylic acid derivatives of the 4-hydroxyquinoline (B1666331) acetates and then subject them to the modified Mannich reaction. nih.gov

The aminomethylation of 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives has been extensively studied. nih.gov For example, 8HQ can be reacted with various primary amines and formaldehyde to yield 7-aminomethylated products. nih.gov Similarly, nitroxoline (B368727) (5-nitro-8HQ) can be aminomethylated at the 7-position using different primary amines in the presence of formaldehyde. nih.gov

Palladium-Catalyzed Dehydrogenative Aromatization for 4-Aminoquinolines

Palladium catalysis offers a powerful tool for the synthesis of 4-aminoquinolines, which can be precursors or structurally related to this compound. A recent development in 2023 showcased a palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. nih.govfrontiersin.org This reaction utilizes Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as the oxidant, 1,10-phenanthroline (B135089) as the ligand, and pivalic acid as the solvent, under an oxygen atmosphere at elevated temperatures. nih.govfrontiersin.org This method demonstrates excellent functional group tolerance for both the amine component and substitutions on the quinoline (B57606) core. nih.govfrontiersin.org

Palladium catalysis also enables the assembly of 4-aminoquinolines through C-N bond formation as an alternative to traditional SNAr chemistry. nih.gov An iterative screening process identified Pd(OAc)₂/DPEphos/K₃PO₄ as a mild and effective system for this transformation. nih.gov Furthermore, palladium-catalyzed multicomponent domino reactions have been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.govfrontiersin.org

Synthesis of Diverse this compound Derivatives

The therapeutic potential of this compound has driven the development of synthetic strategies to create a wide array of derivatives with varied substitutions on both the quinolinone ring and the aminomethyl side chain.

The synthesis of substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives often begins with the preparation of a substituted 4-(bromomethyl)quinolin-2(1H)-one intermediate. derpharmachemica.com This intermediate can then be reacted with various amines to introduce diversity at the aminomethyl position.

To introduce substituents onto the quinolinone ring itself, various methods are employed. For instance, starting with substituted anilines, one can construct the quinolinone skeleton with desired functionalities. Microwave-assisted synthesis using substituted anilines and malonic acid or its esters is a common method for preparing substituted 4-hydroxy-1H-quinolin-2-ones. nih.gov These can be further modified through reactions like nitration and reduction to introduce amino groups, which can then be acylated or otherwise functionalized. nih.gov

Alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with reagents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being major. researchgate.net However, for 8-substituted quinolin-2(1H)-ones, O2-alkylation occurs exclusively. researchgate.net

Modification of the aminomethyl side chain is crucial for tuning the biological activity of these compounds. A common strategy involves the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, which serves as a versatile precursor. mdpi.com The 4-chloro group can undergo nucleophilic substitution with various nucleophiles, including thiols, hydrazines, and azides, to generate a series of 4-substituted quinolin-2-ones. mdpi.com The resulting 4-amino derivatives can be further elaborated. For example, a 4-azido derivative can be converted to a 4-amino derivative via a Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis. mdpi.com

Another approach involves the synthesis of quinolinone-3-carboxamides. mdpi.com This can be achieved by reacting quinolinone esters with a variety of amines in a suitable solvent like toluene. mdpi.com This method allows for the introduction of a wide range of substituents on the amide nitrogen, leading to diverse side chains.

One-Pot and Multicomponent Reaction Protocols in Quinolinone Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolinones in a single step from simple starting materials. nih.govresearchgate.net These reactions are atom-economical and often environmentally friendly. ufms.br

A greener, one-pot multicomponent reaction for the synthesis of 2,4-diaryl-quinoline derivatives involves the reaction of aniline (B41778) derivatives, aldehyde derivatives, and phenylacetylene (B144264) in water with hydrochloric acid as a promoter. ufms.br The proposed mechanism involves the formation of a Schiff base, followed by a Diels-Alder reaction with phenylacetylene to form a dihydroquinoline intermediate, which then undergoes oxidation to the final quinoline product. ufms.br

The Mannich reaction itself is a classic example of a three-component reaction. nih.gov One-pot syntheses of tetrahydroquinoline derivatives have been achieved through a Mannich reaction involving a substrate with a nucleophilic heteroatom, an aldehyde, and an amine. nih.gov

Furthermore, a two-step, one-pot process has been developed for the synthesis of 2-amino-4(3H)-quinazolinones, which are structurally related to quinolinones. rsc.org This method involves the ring-opening of isatoic anhydride (B1165640) followed by a palladium-catalyzed oxidative isocyanide-insertion. rsc.org

Biological and Pharmacological Activities of 4 Aminomethyl 2 1h Quinolinone Derivatives

Antimicrobial Activity

Derivatives of the 4-Aminomethyl-2(1H)-quinolinone scaffold have demonstrated a range of antimicrobial activities, encompassing antibacterial, antifungal, and antiviral properties. These activities are attributed to various mechanisms of action, highlighting the potential of this chemical class in combating infectious diseases.

The antibacterial potential of quinolinone derivatives is well-documented, with many compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

A primary mechanism by which quinolone and its derivatives exert their antibacterial effects is through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. nih.govnih.gov DNA gyrase is the main target in many Gram-negative bacteria, while topoisomerase IV is the primary target in several Gram-positive bacteria. nih.gov By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death. nih.gov The N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a class of compounds structurally related to 4-aminomethyl-2(1H)-quinolinones, have been identified as inhibitors of the DNA gyrase B subunit (GyrB). mdpi.com

The rise of resistance to fluoroquinolones like ciprofloxacin (B1669076) has necessitated the development of new agents that can overcome these resistance mechanisms. Some quinolone derivatives have shown promise in this area. For instance, certain 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives have demonstrated potent activity against ciprofloxacin-resistant clinical isolates. mdpi.com One particular compound, 5-amino-8-methyl-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to be four times more potent than ciprofloxacin against both Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.com

| Compound/Derivative | Target Organism | Potency vs. Ciprofloxacin | Reference |

| 5-amino-8-methyl-7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | 4x more potent | mdpi.com |

The antibacterial spectrum of quinolinone derivatives extends to other clinically significant resistant strains. Notably, activity against methicillin-resistant Staphylococcus aureus (MRSA) has been reported for several quinolone derivatives. nih.govnih.gov Some 2-phenyl-quinoline-4-carboxylic acid derivatives have shown activity against MRSA. nih.gov Additionally, certain quinoline (B57606) derivatives have demonstrated efficacy against vancomycin-resistant Enterococcus (VRE). mdpi.com The development of vancomycin (B549263) analogs, which sometimes incorporate quinoline-like structures, is an active area of research to combat VRE. frontiersin.orgnih.gov

| Derivative Class | Resistant Strain | Activity | Reference |

| 2-phenyl-quinoline-4-carboxylic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Active | nih.gov |

| Quinolone derivatives | Vancomycin-resistant Enterococcus (VRE) | Active | mdpi.com |

In addition to their antibacterial properties, certain quinolinone derivatives have exhibited promising antifungal activity. Studies have shown that these compounds can be effective against a range of fungal pathogens, including Candida albicans and Aspergillus flavus. mdpi.comnih.gov For example, a series of 4-hydroxy-2-quinolinone analogs with varying substituents demonstrated that the presence and nature of these substituents significantly impact their antifungal potency. mdpi.com One brominated analog with a nonyl side chain displayed exceptional activity against A. flavus. mdpi.com Furthermore, some quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against Cryptococcus neoformans and Candida species. nih.gov The combination of quinoline-chalcone derivatives with fluconazole (B54011) has also been shown to be effective against fluconazole-resistant C. albicans strains. nih.gov

| Derivative Class | Fungal Species | MIC (μg/mL) | Reference |

| Aminated quinolinequinones (AQQ4) | Candida albicans | 1.22 | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrids (7c, 7d) | Cryptococcus neoformans | 15.6 | nih.gov |

| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | 0.1904 | mdpi.com |

The antiviral potential of quinolinone and related quinoline derivatives is an expanding area of research. These compounds have been investigated for their activity against a variety of viruses. For instance, some aminopyrazoloquinoline derivatives have been evaluated as inhibitors of herpes simplex virus type 1 (HSV-1) replication. nih.gov Similarly, 4-hydroxyquinoline-3-carboxamides have demonstrated broad-spectrum antiherpes activities, inhibiting the viral polymerase of human cytomegalovirus (HCMV), HSV-1, HSV-2, and varicella-zoster virus (VZV). nih.gov Other studies have explored the activity of quinoline derivatives against the influenza A virus and dengue virus. nih.govnih.govthno.org A 4-hydroxyquinolinone derivative, designated NUD-1, was identified as an inhibitor of the influenza A virus nucleoprotein oligomerization. nih.gov

| Derivative Class | Virus | Mechanism/Activity | Reference |

| Aminopyrazoloquinolines | Herpes Simplex Virus Type 1 (HSV-1) | Inhibition of viral replication | nih.gov |

| 4-Hydroxyquinoline-3-carboxamides | Herpesviruses (HCMV, HSV-1, HSV-2, VZV) | Inhibition of viral polymerase | nih.gov |

| 4-Hydroxyquinolinone derivative (NUD-1) | Influenza A Virus | Inhibition of nucleoprotein oligomerization | nih.gov |

| Quinoline derivatives | Dengue Virus Serotype 2 | Inhibition of viral replication | nih.gov |

Antibacterial Efficacy

Antimalarial Activity

The 4-aminoquinoline (B48711) class of drugs has been pivotal in the treatment of malaria, particularly infections caused by the Plasmodium falciparum parasite. esr.ie While the emergence of drug resistance has compromised the efficacy of early compounds like chloroquine (B1663885), ongoing research into novel derivatives continues to yield promising candidates with activity against both sensitive and resistant strains of the parasite. esr.ienih.gov

Derivatives of the 4-aminoquinoline scaffold consistently demonstrate potent activity against chloroquine-sensitive (CQ-S) strains of P. falciparum. Studies have shown that a variety of these compounds exhibit low nanomolar 50% inhibitory concentrations (IC₅₀), indicating high efficacy. nih.govnih.gov For instance, newly synthesized 4-aminoquinolines have displayed in vitro potency superior to chloroquine itself against CQ-S strains like 3D7 and NF54. nih.govnih.gov

Research has identified key structural features that contribute to this activity. Generally, 4-aminoquinolines with side chains ranging from two to twelve carbons and diverse terminal amine groups (such as diethylamine, piperidine (B6355638), and others) are active at low nanomolar concentrations against CQ-S P. falciparum. nih.gov Two novel quinolizidinyl-alkyl derivatives of 7-chloro-4-aminoquinoline, referred to as AM-1 and AP4b, have been shown to be highly effective in vitro against the CQ-S D10 strain. nih.gov The hydrophilic properties of these compounds have been identified as a crucial factor in predicting their activity against CQ-S strains. nih.govresearchgate.net

Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives Against Chloroquine-Sensitive P. falciparum

| Compound/Derivative | Strain | IC₅₀ (nM) | Source(s) |

|---|---|---|---|

| Chloroquine | 3D7 | Varies (as baseline) | nih.gov |

| Amodiaquine | 3D7 | Varies (as baseline) | nih.gov |

| Compound Series 1-4 | 3D7 | Low nanomolar | nih.gov |

| AM-1 | D10 | Potent activity | nih.gov |

| AP4b | D10 | Potent activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

A significant focus of modern research has been the development of 4-aminoquinoline derivatives that can overcome chloroquine resistance. esr.ie Widespread resistance in P. falciparum has rendered chloroquine ineffective in many parts of the world. nih.gov However, structural modifications to the 4-aminoquinoline chemotype have led to analogues that circumvent this resistance. nih.gov

Many compounds that are active against CQ-S strains also show efficacy against chloroquine-resistant (CQ-R) strains, such as K1 and Dd2. nih.govnih.gov A study of 108 different 4-aminoquinolines found that 59 of them were active against both CQ-S and CQ-R strains of P. falciparum. nih.govnih.gov The resistance indexes (RI), calculated as the ratio of IC₅₀ values against resistant versus sensitive strains, are often low for these new compounds, suggesting a reduced potential for cross-resistance with chloroquine. nih.gov For example, the antimalarial potency of certain new 4-aminoquinolines against CQ-R strains is comparable to that of amodiaquine, a potent antimalarial that remains effective against many CQ-R parasites. nih.gov The ability of these compounds to accumulate in the parasite's food vacuole is considered a key determinant of their activity against both sensitive and resistant strains. nih.govresearchgate.net

The primary mechanism of action for 4-aminoquinoline antimalarials is widely believed to be the inhibition of hemozoin formation. esr.ienih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX). esr.ie To protect itself, the parasite detoxifies the heme by crystallizing it into an insoluble, non-toxic polymer called hemozoin (also known as β-hematin). esr.ie

4-aminoquinoline drugs are weak bases that become protonated and trapped within the acidic environment of the parasite's food vacuole. nih.gov There, they are thought to form a complex with free heme, preventing its crystallization into hemozoin. nih.govnih.gov The resulting accumulation of toxic heme leads to oxidative stress and parasite death. nih.gov Studies on novel 4-aminoquinoline derivatives like AM-1 and AP4b confirm this mechanism; these compounds interact with hematin (B1673048) and inhibit the formation of β-hematin in vitro at concentrations comparable to chloroquine. nih.gov Computational studies also suggest that a unique mode of binding to heme can explain the high antiplasmodial activity of certain derivatives. nih.gov

Anticancer Activity

Beyond their established role as antimalarials, derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential as anticancer agents. nih.govnih.gov Their cytotoxic effects have been evaluated against various human cancer cell lines, and specific mechanisms of action, such as the targeting of unique DNA structures, are being explored.

A series of synthesized 4-aminoquinoline derivatives have been tested for their cytotoxic effects against human breast tumor cell lines, specifically MCF7 and MDA-MB468. nih.govnih.gov These studies revealed that the compounds were generally effective against both cell lines. nih.gov

One compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was identified as the most active in the series, showing particular potency against MDA-MB468 cells with a 50% growth inhibition (GI₅₀) value of 8.73 μM. nih.gov This represented a five-fold increase in cytotoxicity against this cell line compared to chloroquine. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, was found to be more potent than chloroquine against MCF-7 cells. nih.govnih.gov These findings suggest that the 4-aminoquinoline structure can serve as a promising prototype for the development of new classes of anticancer drugs. nih.govnih.gov

Table 2: In Vitro Cytotoxicity (GI₅₀, μM) of Selected 4-Aminoquinoline Derivatives in Human Breast Cancer Cell Lines

| Compound | MDA-MB468 | MCF-7 | Source(s) |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | >10.85 | nih.gov |

| butyl-(7-fluoro-quinolin-4-yl)-amine | >10.85 | Potent effect | nih.govnih.gov |

| Chloroquine | ~24.36 | ~20.72 | nih.gov |

| Amodiaquine | Potent effect | Potent effect | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

A novel and promising anticancer strategy for quinoline-based compounds involves targeting G-quadruplex (G4) DNA structures. nih.govnih.gov G-quadruplexes are four-stranded helical structures formed in guanine-rich regions of DNA, such as those found in human telomeres and the promoter regions of oncogenes like c-MYC. nih.gov The stabilization of these structures can inhibit the expression of these cancer-related genes, making G4 DNA an attractive target for drug design. nih.gov

Quinoline-based oligoamide helical foldamers have been identified as selective ligands for G-quadruplex DNA. nih.gov Unlike traditional G4 ligands that bind to the G-tetrads, these helical molecules are proposed to interact with the backbone loops and grooves of the G-quadruplex. nih.gov This unique binding mode may allow for greater selectivity for specific G-quadruplex conformations. nih.gov Research has demonstrated that these newly designed molecules can effectively stabilize human telomeric and promoter G-quadruplexes, and they compare favorably with other well-established G-quadruplex-stabilizing compounds. nih.gov This line of research opens new avenues for developing quinoline derivatives as specific G4-targeting anticancer agents. nih.gov

Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) presents a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.com P-gp functions as an efflux pump, actively expelling a wide array of chemotherapeutic drugs from cancer cells, thereby preventing them from reaching cytotoxic concentrations. mdpi.comnih.gov Consequently, inhibiting P-gp is a key strategy to reverse MDR. nih.gov Derivatives of the quinoline scaffold have emerged as promising agents capable of modulating P-gp activity and restoring cancer cell sensitivity to conventional drugs. nih.govnih.gov

Research has identified several quinoline derivatives that act as potent and specific inhibitors of P-glycoprotein. nih.govnih.gov One such derivative, YS-7a, was developed from the NSC23925 scaffold and demonstrated a potent ability to reverse P-gp-mediated drug resistance with low toxicity. nih.gov Molecular docking studies predicted its binding sites, and further tests confirmed it had minimal effect on CYP3A4 activity, a common issue with other inhibitors. nih.gov

Another class of compounds, quinolin-2-one-pyrimidine hybrids, has been investigated for its P-gp inhibitory action. nih.govresearchgate.net Structure-activity relationship (SAR) studies revealed that inhibitory potency was influenced by factors such as the number of methoxy (B1213986) groups and the presence of a flexible methylene (B1212753) bridge connecting the quinolinone and pyrimidine (B1678525) moieties. nih.govresearchgate.net Among a panel of these hybrids, two compounds significantly restored doxorubicin (B1662922) toxicity in resistant leukemia cells at nanomolar concentrations. nih.govresearchgate.net Molecular dynamics simulations suggest these potent compounds share a similar binding pattern to the known inhibitor tariquidar (B1662512) within the P-gp transmembrane helices. nih.govresearchgate.net

A novel compound, 160a (8-(3-methoxybenzyloxy) quinoline-2-carbaldehyde), was also identified as a potential P-gp inhibitor through a molecular docking analysis. nih.gov

Table 1: Potency of Selected Quinolinone Derivatives as P-gp Inhibitors

| Compound Class | Key Compound(s) | Target Cells | Activity | Source |

| Quinoline derivative of NSC23925 | YS-7a | KB/VCR, K562/ADR | Potent P-gp inhibitor with low toxicity; improved the in vivo anti-tumor effect of vincristine (B1662923). | nih.gov |

| Quinolin-2-one-pyrimidine hybrids | Compounds 3, 4a-c, 5a-c, etc. | Lucena 1 leukemia cells | Significantly enhanced doxorubicin retention, with FIR values from 1.21 to 2.87. | nih.govresearchgate.net |

| Quinoline derivative | 160a | Not specified | Predicted to target P-gp and reverse MDR. | nih.gov |

FIR: Fluorescence Intensity Ratio

The primary mechanism by which P-gp inhibitors reverse multidrug resistance is by blocking the pump's efflux function, leading to an increased intracellular concentration of anticancer drugs. nih.gov Studies on quinolinone derivatives have effectively demonstrated this phenomenon.

In P-gp-overexpressing Lucena 1 leukemia cells, active quinolin-2-one-pyrimidine hybrids significantly increased the intracellular accumulation of the fluorescent P-gp substrate doxorubicin. nih.govresearchgate.net The most effective compounds in this class achieved a complete reversal of the resistance, with intracellular fluorescence levels in treated resistant cells becoming comparable to those in non-resistant cells. nih.gov Similarly, the novel quinoline derivative 160a was shown to increase the intracellular accumulation of calcein (B42510) AM, a known P-gp substrate, in a dose-dependent manner. nih.gov This effect was confirmed using both flow cytometry and confocal microscopy, with the activity of 160a being comparable to the well-known P-gp inhibitor verapamil (B1683045). nih.govnih.gov This enhanced accumulation allows the chemotherapeutic agents to reach their intracellular targets and exert their cytotoxic effects. nih.gov

Table 2: Enhancement of Intracellular Drug Accumulation by Quinolinone Derivatives

| Derivative Class | Test Compound(s) | Substrate | Cell Line | Result | Source |

| Quinolin-2-one-pyrimidine hybrids | Active hybrids (e.g., 3, 4a-c) | Doxorubicin | Lucena 1 | Significantly increased intracellular doxorubicin retention. | nih.govresearchgate.net |

| Quinoline derivative | 160a | Calcein AM | Not specified | Dose-dependent increase in intracellular green fluorescence intensity. | nih.gov |

| Quinoline derivative of NSC23925 | YS-7a | Vincristine | KB/VCR xenograft model | Showed better reversal of drug resistance than verapamil when combined with vincristine in vivo. | nih.gov |

Other Pharmacological Activities

Beyond their role in combating multidrug resistance, derivatives of the this compound scaffold exhibit a range of other important pharmacological activities.

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogens and trigger inflammatory responses. nih.govunimib.it Certain quinoline derivatives have been identified as modulators of TLR activity. Specifically, substituted 4-aminoquinazolines were discovered to be potent activators of the human TLR4/MD-2 complex. nih.gov This activation leads to the stimulation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines such as IL-6 and IL-8. nih.gov Computational studies suggest these small molecules bind to MD-2, a co-receptor of TLR4. nih.gov Such compounds, which can preferentially stimulate human innate immune cells, hold potential as vaccine adjuvants or immunotherapeutic agents. nih.gov Other related structures, such as thiazolo[4,5-c]quinolines, have been shown to act as agonists for TLR8, indicating the versatility of the quinoline scaffold in modulating different TLRs. nih.gov

Quinolinone derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. mdpi.com One study showed that a quinoline derivative, NIQBD, provided protective effects against methotrexate-induced inflammation in lung and liver tissues, evidenced by minimal inflammatory infiltration in histopathological exams. nih.gov

Other research has focused on 4-hydroxy-2(1H)-quinolinone derivatives as inhibitors of the soybean lipoxygenase (LOX) enzyme, an indicator of anti-inflammatory potential. mdpi.comresearchgate.net Among a series of synthesized quinolinone-carboxamides, compounds 3h and 3s were identified as the most potent LOX inhibitors. mdpi.com Furthermore, some derivatives act as multi-target agents, combining LOX inhibition with significant antioxidant activity. mdpi.comresearchgate.net A well-known quinolinone derivative, Rebamipide, is used clinically as a gastro-protective agent that also possesses antioxidant properties. mdpi.com The anti-inflammatory action of some derivatives is also achieved by inhibiting the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands, and quinoline derivatives are promising candidates in this area. nih.govnih.gov A series of 4-flexible amino-2-arylethenylquinoline derivatives were synthesized and shown to possess several properties relevant to AD pathology. nih.govnih.gov

These compounds exhibited strong inhibitory effects on the self-induced aggregation of amyloid-beta (Aβ₁-₄₂) peptides, a key event in the formation of amyloid plaques. nih.govnih.gov The optimal compound, 6b₁, not only inhibited Aβ aggregation but could also disassemble existing fibrils. nih.gov Additionally, these derivatives displayed antioxidant activity and the ability to chelate metal ions like copper(II), which are known to promote Aβ aggregation and oxidative stress in the brain. nih.govnih.gov Compound 6b₁ also showed good neuroprotective effects against Aβ₁-₄₂-induced toxicity in cell culture and was able to reverse memory deficits in a mouse model, highlighting its potential for further development as a treatment for Alzheimer's disease. nih.gov

Table 3: Multi-Target Anti-Alzheimer's Activity of Quinoline Derivatives

| Compound | Key Activities | In Vitro/In Vivo Evidence | Source |

| 6b₁ | Aβ₁-₄₂ aggregation inhibition | Inhibition ratio of 95.3% at 20 μM. | nih.gov |

| Disassembly of Aβ₁-₄₂ fibrils | Disassembly ratio of 64.3% at 20 μM. | nih.gov | |

| Metal Chelation | Selectively chelates copper (II). | nih.gov | |

| Neuroprotection | Showed good neuroprotective effect against Aβ₁-₄₂-induced toxicity in SH-SY5Y cells. | nih.gov | |

| Memory Improvement | Significantly reversed scopolamine-induced memory deficit in mice. | nih.gov |

Antitubercular Activity

The quinolone scaffold has been a subject of interest in the development of new antitubercular agents, particularly due to the clinical use of fluoroquinolones as second-line drugs for tuberculosis (TB) treatment. nih.gov These drugs typically function by targeting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.gov Building on this, research has explored novel quinoline and quinolone derivatives, including those related to the this compound structure, in the search for more effective treatments against Mycobacterium tuberculosis (M. tb), the causative agent of TB. nih.govrsc.org

In one study, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium smegmatis GyrB and M. tb DNA supercoiling. nih.gov Three compounds from this series demonstrated significant activity with IC₅₀ values below 1 μM against Msm GyrB. nih.gov Notably, one compound was identified as a potent GyrB inhibitor with an IC₅₀ of 0.86 ± 0.16 μM and a minimum inhibitory concentration (MIC) of 3.3 μM against the M. tb H37Rv strain. nih.gov Further analysis through differential scanning fluorimetry confirmed the binding affinity of this compound to the GyrB protein, indicating a stabilizing effect. nih.gov

Another research effort focused on optimizing a lead compound, which resulted in the synthesis of a series of quinolone derivatives. rsc.org Among these, compounds 6b6 , 6b12 , and 6b21 showed promising MIC values against M. tb H37Rv, ranging from 1.2 to 3 μg/mL. rsc.org These compounds also exhibited excellent activity against a multidrug-resistant (MDR) TB strain. rsc.org

Furthermore, a study on 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against M. tb. nih.gov One of the most active compounds, 34 , which features a 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine structure, displayed an MIC₉₀ value in the range of 0.63-1.25 μM. nih.gov This study highlighted the importance of the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring for anti-Mtb activity. nih.gov

A series of F-triazolequinolones (FTQs) and alkoxy-triazolequinolones (ATQs) were also designed and synthesized to target M. tb DNA gyrase. nih.gov Two ATQs, 21a and 30a , emerged as the most potent, with MIC values of 6.9 and 6.6 μM, respectively, against M. tb H37Rv. nih.gov These compounds also showed IC₅₀ values of 27-28 μM in a DNA supercoiling assay, comparable to ciprofloxacin. nih.gov

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 53 | Msm GyrB | IC₅₀ | 0.86 ± 0.16 μM | nih.gov |

| Compound 53 | M. tb H37Rv | MIC | 3.3 μM | nih.gov |

| Compound 6b6 | M. tb H37Rv | MIC | 1.2-3 μg/mL | rsc.org |

| Compound 6b12 | M. tb H37Rv | MIC | 1.2-3 μg/mL | rsc.org |

| Compound 6b21 | M. tb H37Rv | MIC | 1.2-3 μg/mL | rsc.org |

| Compound 34 | M. tb | MIC₉₀ | 0.63-1.25 μM | nih.gov |

| Compound 21a | M. tb H37Rv | MIC | 6.9 μM | nih.gov |

| Compound 30a | M. tb H37Rv | MIC | 6.6 μM | nih.gov |

Amyloid β Fibrillogenesis Inhibition

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by the aggregation of amyloid-beta (Aβ) peptides into fibrils. nih.gov The inhibition of Aβ fibrillogenesis is a key therapeutic strategy in the development of drugs for AD. nih.gov Quinolinone derivatives have emerged as promising candidates in this area, often designed as multifunctional agents that also inhibit acetylcholinesterase (AChE), another important target in AD therapy. nih.govnih.gov

The rationale behind using quinolinone derivatives is that the quinolinone moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. nih.gov The PAS is implicated in accelerating the formation of Aβ aggregation and amyloid fibrils. nih.gov By targeting the PAS, these compounds can inhibit AChE-induced Aβ aggregation. nih.gov

In one study, a series of novel quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety were designed as multifunctional AChE inhibitors. nih.gov Among these, compound 4c was identified as the most potent inhibitor of both electric eel AChE (eeAChE) and human AChE (hAChE), with IC₅₀ values of 0.22 μM and 0.16 μM, respectively. nih.gov Furthermore, this compound demonstrated the ability to inhibit AChE-induced Aβ aggregation by 29.02% at a concentration of 100 μM and self-induced Aβ aggregation by 30.67% at 25 μM. nih.gov

Another series of quinolinone hybrids were synthesized and screened for their ability to inhibit both AChE and Aβ aggregation. nih.gov Compounds AM5 and AM10 from this series were particularly effective, inhibiting AChE activity by more than 80% in initial screenings. nih.gov Subsequent dose-dependent studies revealed IC₅₀ values for AChE inhibition of 1.29 ± 0.13 μM for AM5 and 1.72 ± 0.18 μM for AM10 . nih.gov These compounds also showed a remarkable ability to inhibit the fibrillation of Aβ₄₂ oligomers at a concentration of 10 μM. nih.gov

| Compound | Target | Activity Metric | Value | Concentration | Reference |

|---|---|---|---|---|---|

| Compound 4c | eeAChE | IC₅₀ | 0.22 μM | N/A | nih.gov |

| Compound 4c | hAChE | IC₅₀ | 0.16 μM | N/A | nih.gov |

| Compound 4c | AChE-induced Aβ aggregation | % Inhibition | 29.02% | 100 μM | nih.gov |

| Compound 4c | Self-induced Aβ aggregation | % Inhibition | 30.67% | 25 μM | nih.gov |

| AM5 | AChE | IC₅₀ | 1.29 ± 0.13 μM | N/A | nih.gov |

| AM10 | AChE | IC₅₀ | 1.72 ± 0.18 μM | N/A | nih.gov |

| AM5 | Aβ₄₂ oligomer fibrillation | Inhibition | Remarkable | 10 μM | nih.gov |

| AM10 | Aβ₄₂ oligomer fibrillation | Inhibition | Remarkable | 10 μM | nih.gov |

Analgesic Properties

The quest for new and effective analgesic agents with favorable side-effect profiles is a continuous effort in pharmaceutical research. Derivatives of the quinoline and isoquinoline (B145761) nucleus have been investigated for their potential pain-relieving properties.

A study focused on the synthesis and pharmacological evaluation of 1-aroyl derivatives of kynurenic acid methyl ester, which are structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Several of these 4-oxo-quinoline-2-carboxylic acid derivatives exhibited good anti-inflammatory and analgesic activities in in vivo screening. nih.gov

In a different line of research, the analgesic and anti-inflammatory effects of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride were investigated. biomedpharmajournal.org This compound demonstrated pronounced analgesic activity in both thermal (hot plate test) and chemical (vinegar writhing test) pain models. biomedpharmajournal.org In the hot plate test, it significantly increased the pain sensitivity threshold. biomedpharmajournal.org Furthermore, it showed a potent anti-inflammatory effect, being 3.3 times more effective than the reference drug diclofenac (B195802) sodium at a dose of 0.5 mg/kg in a formalin-induced arthritis model in rats. biomedpharmajournal.org

| Compound/Derivative Class | Test Model | Observed Effect | Comparison | Reference |

|---|---|---|---|---|

| 1-Aroyl derivatives of kynurenic acid methyl ester | In vivo screening | Good anti-inflammatory and analgesic activities | Structurally related to indomethacin | nih.gov |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test (thermal pain) | High analgesic activity, increased pain sensitivity threshold | Significantly exceeded reference drugs | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Vinegar writhing test (chemical pain) | Pronounced analgesic activity | N/A | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin-induced arthritis in rats | Pronounced anti-inflammatory effect | 3.3 times greater than diclofenac sodium at 0.5 mg/kg | biomedpharmajournal.org |

Structure Activity Relationship Sar Studies

SAR of the 2(1H)-Quinolinone Scaffold and 4-Aminomethyl Substituent

The quinolinone core and the aminomethyl side chain are two primary sites for chemical modification to modulate biological activity.

The benzo portion of the quinolinone ring system offers several positions (C-5, C-6, C-7, and C-8) for substitution, and modifications at these sites can significantly alter the compound's properties. Studies on related quinolone structures have established principles that are often applicable to the 2(1H)-quinolinone series.

For instance, the introduction of a fluorine atom at the C-6 position has been a cornerstone in the development of fluoroquinolone antibiotics, dramatically enhancing antibacterial activity. nih.gov Similarly, substituents at the C-7 position have a substantial impact on antimicrobial properties. nih.gov In the context of antimalarial 4-aminoquinolines, an electron-withdrawing group at the C-7 position, such as a chlorine atom, is considered optimal for high potency. youtube.com This is a common structural feature in drugs like chloroquine (B1663885) and amodiaquine. youtube.com

Research on 4-hydroxy-2-quinolone analogs showed that the type of substituent on the C-6 and C-7 positions has a dramatic impact on antimicrobial activities. nih.gov Furthermore, studies on fluoroquinolones indicate that adding C-8 halogen (bromine, fluorine) and methoxy (B1213986) groups can enhance activity, particularly against resistant bacterial mutants. nih.gov

Table 1: Effect of Benzo Ring Substitutions on Biological Activity

| Position | Substituent | Observed Effect | Primary Activity |

|---|---|---|---|

| C-6 | Fluorine (F) | Dramatically enhances antibacterial activity. nih.gov | Antibacterial |

| C-7 | Chlorine (Cl) | Optimal for high potency. youtube.com | Antimalarial |

| C-7 | Various | Enormous impact on antimicrobial properties. nih.gov | Antimicrobial |

| C-8 | Bromine (Br) | Confers the most activity against resistant mutants. nih.gov | Antibacterial |

| C-8 | Methoxy (CH₃O) | Enhances activity against resistant mutants. nih.gov | Antibacterial |

The side chain at the C-4 position is crucial for activity, particularly in the context of antimalarial agents. The key properties of this side chain include its length, the nature of the terminal amino group, and the presence of other functional groups.

For related 4-aminoquinoline (B48711) antimalarials, the dialkylaminoalkyl side chain is essential. youtube.compharmacy180.com A chain length of two to five carbon atoms between the two nitrogen atoms is considered optimal for activity, with the four-carbon chain of chloroquine being a benchmark. pharmacy180.com The terminal amino group is also important, and its basicity influences the accumulation of the drug in the acidic food vacuole of the malaria parasite. nih.govresearchgate.net

Modifications aimed at overcoming drug resistance often involve altering this side chain to include bulkier or more complex motifs. researchgate.net For example, incorporating an aromatic ring in the side chain, as seen in amodiaquine, can reduce toxicity while maintaining activity. pharmacy180.com Furthermore, substituting a hydroxyl group on one of the ethyl groups of the tertiary amine has been shown to decrease toxicity. pharmacy180.com

Table 2: Influence of C-4 Side Chain Modifications on Antimalarial Activity

| Side Chain Feature | Modification | Resulting Impact |

|---|---|---|

| Chain Length | 2-5 carbons between nitrogens | Optimal for activity. pharmacy180.com |

| Terminal Amine | Tertiary amine | Considered important for activity. pharmacy180.com |

| Terminal Amine Substituent | Hydroxylation of an ethyl group | Reduces toxicity. pharmacy180.com |

SAR for Antimicrobial Activity

The antibacterial effects of quinolones are primarily achieved by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov

The ability of quinolones to inhibit DNA gyrase and topoisomerase IV is linked to a key structural feature: the planarity between the 4-keto group and the 3-carboxylic acid group. nih.gov This region of the molecule is critical for its mechanism of action.

The process involves the quinolone trapping the enzyme on the DNA, forming a ternary drug-enzyme-DNA complex. asm.orgresearchgate.net This trapping action blocks the movement of the replication fork, leading to an inhibition of DNA synthesis and ultimately cell death. nih.govasm.org The formation of this complex is mediated through a water–metal ion bridge, where the C-3/C-4 keto-acid area of the quinolone chelates a magnesium ion (Mg²⁺). nih.gov This ion is further coordinated by water molecules that form hydrogen bonds with key amino acid residues in the enzyme's A subunit, such as serine-83 and aspartate-87 (in E. coli GyrA). nih.gov Therefore, any structural modification that disrupts the planarity or the chelating ability of this pharmacophore leads to a significant loss of biological activity. nih.gov

Halogenation is a widely used strategy to enhance the potency of antimicrobial agents. nih.gov In the quinolone class, the addition of halogens to the benzo ring significantly influences antibacterial efficacy.

The introduction of a fluorine atom at C-6 is a hallmark of the highly successful fluoroquinolone class. nih.gov Further studies have demonstrated the benefits of substitutions at the C-8 position. While many C-8 substituted compounds showed little improvement against wild-type bacteria, their effect was much more pronounced against resistant strains. nih.gov Specifically, C-8 bromine and C-8 methoxy groups were found to confer the most significant enhancement in activity against mutants, while a C-8 fluorine moiety offered a smaller improvement. nih.gov This suggests that these substituents help the drug overcome certain resistance mechanisms. The antimicrobial activity of halogenated compounds is often correlated with an increase in hydrophobicity, though an optimal level of hydrophobicity is required, beyond which activity may be lost. nih.gov

Table 3: Impact of C-8 Substituents on Fluoroquinolone Activity Against Resistant Mutants

| C-8 Substituent | Relative Enhancement of Activity |

|---|---|

| Methoxy (CH₃O) | High |

| Bromine (Br) | High |

| Fluorine (F) | Moderate to low |

| Hydrogen (H) | Baseline (unsubstituted) |

Data derived from studies on fluoroquinolones against resistant S. aureus and M. smegmatis mutants. nih.gov

SAR for Antimalarial Activity

The 4-aminoquinoline scaffold, a close relative of the 4-aminomethyl-2(1H)-quinolinone core, is a validated pharmacophore for antimalarial drugs. The SAR for this activity is well-documented. A primary mechanism of action for these compounds is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.gov

Key structural features for potent antimalarial activity include:

A 7-chloro group: An electron-withdrawing substituent at the C-7 position of the quinoline (B57606) ring is critical for activity. youtube.com Studies have shown a correlation between the electron-withdrawing capacity of the group at this position and the drug's ability to inhibit β-hematin (hemozoin) formation. nih.govresearchgate.net

The basic side chain: The dialkylaminoalkyl side chain at C-4 is essential. Its basicity allows the molecule to become protonated and trapped within the acidic environment of the parasite's food vacuole, leading to its accumulation at the site of action. nih.govnih.gov

The quinoline nitrogen: The pKa of the quinoline ring nitrogen is also a determinant of activity, as it influences the pH trapping mechanism. Electron-withdrawing groups at C-7 lower the pKa of this nitrogen. nih.govresearchgate.net

Structural modifications that can circumvent chloroquine resistance often involve altering the side chain to prevent its efflux from the food vacuole by the mutated transporter protein PfCRT. nih.govnih.gov

Design Principles for Overcoming Chloroquine Resistance Mechanisms

The challenge of chloroquine (CQ) resistance in Plasmodium falciparum has driven the development of new 4-aminoquinoline analogs designed to circumvent these mechanisms. nih.govnih.gov A key strategy involves creating hybrid compounds that link the 4-aminoquinoline scaffold, essential for binding to heme, with a chemoreversal agent (CRA) scaffold. nih.govox.ac.ukresearchgate.net This approach aims to inhibit the parasite's resistance mechanism, such as the efflux of the drug by the P. falciparum chloroquine resistance transporter (PfCRT). nih.govnih.gov

For a 4-aminoquinoline analog to be effective against both CQ-susceptible and CQ-resistant strains, several structural features are essential. These include an unsubstituted quinoline ring, a halogen (like chlorine) at the 7-position, and two protonatable nitrogen atoms—one at position 1 of the quinoline ring and another at the distal end of the side chain. nih.gov The length of the side chain is also a critical factor; chains that are either short (≤3 carbons) or long (≥10 carbons) are necessary, though not solely sufficient, for activity against resistant parasites. nih.gov The fundamental design of these "reversed chloroquine" molecules is to merge the original drug's structure with a reversal agent that can block the drug efflux mechanism. nih.gov

Role of Piperidine (B6355638) and Other Ring Incorporations in Side Chains

Incorporating cyclic structures like piperidine into the side chain of 4-aminoquinolines has proven to be a valuable strategy for enhancing antimalarial activity and overcoming resistance. nih.govnih.gov The inclusion of a piperidine-containing side chain is thought to be advantageous for the drug's uptake and accumulation within the parasite. nih.gov

In a study of novel quinoline-piperidine conjugates, 4-aminoquinoline derivatives demonstrated potent, nanomolar-range activity against both CQ-sensitive (NF54) and CQ-resistant (K1) strains of P. falciparum. nih.gov These compounds were significantly more potent than chloroquine against the resistant strain. nih.gov The data suggests that these 4-aminoquinoline-piperidines effectively circumvent chloroquine resistance mechanisms. nih.gov Other ring systems, such as isoquinuclidine (a semi-rigid form of a piperidine ring), have also been incorporated as scaffolds to create rigid analogs of biologically active compounds. nih.gov This structural modification highlights the importance of the side chain's conformation and basicity in the drug's interaction with its target.

SAR for Anticancer and MDR Reversal Activities

Importance of Methoxy Groups and Molecular Length for P-gp Inhibitory Potency

In the context of overcoming multidrug resistance (MDR) in cancer, which is often mediated by the P-glycoprotein (P-gp) efflux pump, specific structural features of quinolinone derivatives are crucial. nih.gov Structure-activity relationship studies on quinolin-2-one-pyrimidine hybrids have shown that the number of methoxy groups on the terminal phenyl rings significantly influences P-gp inhibition. nih.gov

Compounds bearing two methoxy groups generally display more potent activity than those with one or no methoxy groups. nih.gov For instance, one dimethoxy compound showed a minimum effective concentration (MEC) of 0.31 µM for P-gp inhibition, outperforming its monomethoxy (0.62 µM) and unsubstituted (2.50 µM) counterparts. nih.gov Besides the methoxy substituents, an optimal molecular length and the presence of a flexible methylene (B1212753) bridge are also favorable for potent P-gp inhibition. nih.gov Furthermore, for a series of quinoline derivatives, a key structural feature for high MDR-reversing activity is a distance of at least 5 Å between the hydrophobic moiety and a basic nitrogen atom in the side chain. nih.gov

| Compound | Number of Methoxy Groups | P-gp Inhibitory Activity (MEC, µM) |

|---|---|---|

| 5a | 0 | 2.50 |

| 5b | 1 | 0.62 |

| 5c | 2 | 0.31 |

| 7a | 0 | 1.25 |

| 7b | 1 | 0.31 |

| 7c | 2 | 0.62 |

Structural Determinants for G-Quadruplex Targeting Affinity

G-quadruplexes (G4s) are non-canonical DNA structures found in oncogene promoters, such as MYC, making them attractive targets for anticancer drugs. nih.gov Quinoline derivatives have been identified as effective G4-targeting ligands. nih.govresearchgate.net A quinoline-based compound, PEQ, has shown specific binding to the major parallel G4 structure in the MYC promoter (MycG4). nih.gov Unlike typical G4 ligands that have large aromatic moieties, PEQ is a less rigid, drug-like small molecule. nih.govresearchgate.net The structure of the PEQ-MycG4 complex reveals that the flexible flanking residues of the G4 are recruited in a conserved and sequence-specific manner, providing a basis for the rational design of drugs targeting parallel G4s. nih.gov The ability of ligands to selectively bind and stabilize G4 structures is a key aspect of their potential as anticancer agents. nih.gov

Derivatization Strategies and Analogue Design

Design and Synthesis of Hybrid Molecules Incorporating 4-Aminomethyl-2(1H)-quinolinone

Molecular hybridization is a prominent strategy in drug design, involving the covalent linking of two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The this compound scaffold is frequently utilized in this approach.

The fusion of quinolone and pyrimidine (B1678525) rings, both considered "privileged" structures in medicinal chemistry due to their wide range of biological activities, has led to the development of novel hybrid molecules. researchgate.net Researchers have designed and synthesized a series of pyrimidine-quinolone hybrids as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. nih.govnih.gov

In one study, various linkers were explored to connect the pyrimidine and quinolone scaffolds. nih.govnih.gov The synthesis involved a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.govnih.gov Docking studies and subsequent biological evaluation revealed that the nature and position of the linker were critical for activity. Hybrids with a "U-shaped" 2-aminophenylsulfide linker demonstrated significantly better inhibitory activity against hLDHA compared to those with a linear 4-aminophenylsulfide linker. nih.govnih.gov This led to the establishment of a preliminary structure-activity relationship (SAR), guiding the design of even more potent 1,3-linked hybrids. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Quinolone-Pyrimidine Hybrids against hLDHA

| Compound | Linker Type | Linker Position | IC₅₀ (µM) |

|---|---|---|---|

| 25a | 2-Aminophenylsulfide | 1,2-(U-shaped) | <20 |

| 25b | 2-Aminophenylsulfide | 1,2-(U-shaped) | <20 |

| 35a | - | 1,3-linked | <20 |

| 28-31(a-c) | 4-Aminophenylsulfide | 1,4-(Linear) | Higher IC₅₀ values |

Data sourced from references nih.govnih.gov.

The piperidine (B6355638) ring is a common feature in many successful drugs. Conjugating it with the quinoline (B57606) nucleus has yielded compounds with significant biological potential, particularly as antimicrobial agents. A series of novel quinoline-piperidine conjugates were synthesized and evaluated for their antiplasmodium activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. nih.gov The synthesis involved coupling functionalized quinoline cores with modified piperidine-containing side chains. nih.gov

Another study focused on creating quinoline-aminopiperidine hybrids as inhibitors of DNA gyrase, a well-established bacterial target. nih.gov This work led to the synthesis of forty-eight urea (B33335) and thiourea (B124793) derivatives. nih.gov One compound, a thiourea derivative, exhibited potent inhibition of Mycobacterium tuberculosis (MTB) DNA gyrase and showed a good safety profile. nih.gov

Table 2: Biological Activity of Representative Quinoline-Piperidine Conjugates

| Conjugate Type | Target | Key Finding | Reference |

|---|---|---|---|

| 4-Aminoquinoline-piperidine | Plasmodium falciparum | Five derivatives showed potent, nanomolar activity against both CQ-sensitive and CQ-resistant strains with no cytotoxicity. | nih.gov |

Coumarins are a class of natural products known for their diverse pharmacological properties. Hybrid molecules combining the quinolone and coumarin (B35378) scaffolds have been synthesized and primarily investigated for their antibacterial activities. nih.govnih.gov These hybrids often aim to target bacterial DNA gyrase, with the coumarin moiety competing with ATP for binding to the GyrB subunit and the quinolone moiety targeting the GyrA subunit. nih.gov

In one such study, a series of N-[2-(coumarin-3-yl)ethyl]piperazinyl quinolone derivatives were synthesized. nih.gov The antibacterial evaluation showed that a ciprofloxacin (B1669076) derivative from this series had comparable or more potent activity than the parent drug against the tested strains. nih.gov The results indicated that having a cyclopropyl (B3062369) group at the N-1 position of the quinolone ring and a 2-oxo group on the ethyl spacer between the coumarin and piperazine (B1678402) rings was beneficial for activity against both Gram-positive and Gram-negative bacteria. nih.gov

The 1,2,3-triazole ring is a valuable linker in medicinal chemistry, often introduced via "click chemistry." This moiety has been incorporated into the quinolinone scaffold to generate derivatives with potent biological activities. For instance, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized by reacting 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds. nih.gov

These compounds were evaluated for their antiproliferative activity against several cancer cell lines. nih.gov Several derivatives displayed potent activity, with GI₅₀ values in the nanomolar range. nih.gov Further investigation revealed that the most effective compounds acted as multi-target inhibitors, targeting EGFR, BRAFV600E, and EGFRT790M kinases, and induced apoptosis. nih.gov In a separate study, 1,2,4-triazolo[4,3-a]quinoline derivatives were synthesized and showed significant anticonvulsant activity. nih.gov

Table 3: Activity of a Potent Quinoline-Triazole Derivative (Compound 3h)

| Molecular Target | IC₅₀ (nM) |

|---|---|

| EGFR | 57 |

| BRAFV600E | 68 |

| EGFRT790M | 9.70 |

Data sourced from reference nih.gov.

Strategies for Enhancing Bioavailability and Efficacy

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low bioavailability. researchgate.net For quinoline and quinolinone derivatives, which can struggle with issues like poor water solubility and inability to cross the blood-brain barrier, several strategies are employed. researchgate.netmdpi.com

Rational drug design, aided by computational modeling, is a key approach. researchgate.netmdpi.com This involves making targeted synthetic modifications, such as halogenation or esterification, to improve receptor selectivity and pharmacokinetic profiles. researchgate.netmdpi.com For example, optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a series of quinolinone derivatives led to the identification of a preclinical candidate with potent and orally bioavailable inhibitory activity against mutant isocitrate dehydrogenase 1 (mIDH1). nih.gov

Formulation strategies are also critical for enhancing the oral bioavailability of poorly soluble drugs. hilarispublisher.com These techniques include:

Particle Size Reduction: Methods like milling increase the surface area of the drug, which can improve dissolution rates. hilarispublisher.com

Solid Dispersions: Dispersing the drug within a polymer matrix can enhance solubility. hilarispublisher.com

Nanotechnology-based Approaches: Encapsulating drugs in lipid-based nanoparticle systems can improve delivery, sustain release, and reduce off-target toxicity. mdpi.comhilarispublisher.com

Development of Prodrugs and Targeted Delivery Systems

The prodrug approach is a chemical strategy used to overcome undesirable drug properties. nih.gov It involves creating a bioreversible derivative of the parent drug that converts back to the active form in vivo. This strategy is particularly useful for improving solubility, absorption, and site-specific delivery. nih.govnih.gov

A novel prodrug approach for antimalarial 4(1H)-quinolones involves creating aminoalkoxycarbonyloxymethyl (amino AOCOM) ether-substituted analogues. nih.gov These prodrugs exhibit significantly improved aqueous solubility and oral bioavailability. nih.gov A key feature of this system is its pH-triggered release mechanism; the prodrug converts to the active compound via an intramolecular cyclization-elimination reaction that is independent of enzymatic biotransformation. nih.gov This approach was successfully used to develop a preclinical candidate that provided single-dose cures in a rodent malaria model at a low oral dose. nih.gov

Targeted delivery systems aim to increase the concentration of a drug at its site of action. nih.gov This can be achieved by designing prodrugs that are substrates for specific enzymes or membrane transporters that are overexpressed in target tissues, such as tumors. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic connectivity and chemical environment within 4-Aminomethyl-2(1H)-quinolinone can be assembled.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinolinone core, the vinylic proton at the C3 position, the methylene (B1212753) protons of the aminomethyl group, the amine protons, and the amide proton (N-H).

While specific experimental data for this compound is not widely published, data from the closely related compound, 4-(hydroxymethyl)quinolin-2(1H)-one, offers valuable insight into the expected chemical shifts for the core structure. rsc.org In a typical deuterated solvent like DMSO-d₆, the aromatic protons (H-5, H-6, H-7, H-8) would appear in the downfield region, generally between 7.0 and 8.0 ppm. The proton at C3 (H-3) is anticipated to be a singlet in the vinylic region. The N-H proton of the quinolinone ring is expected to appear as a broad singlet at a significantly downfield shift, often above 11 ppm. rsc.org The key distinguishing feature for this compound would be the signals for the aminomethyl (-CH₂NH₂) group. The methylene protons (-CH₂) would likely appear as a singlet or a doublet, while the amine protons (-NH₂) would typically be a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-H | > 11.0 | Broad Singlet |

| H-5 | ~7.7 | Doublet |

| H-7 | ~7.5 | Triplet |

| H-8 | ~7.3 | Doublet |

| H-6 | ~7.2 | Triplet |

| H-3 | ~6.5 | Singlet |

| -CH₂- | ~4.0 | Singlet/Doublet |

Note: Predicted values are based on the analysis of related quinolinone structures and general NMR principles. rsc.orggithub.io

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment. rsc.org The spectrum of this compound would show distinct signals for each of its ten carbon atoms.

The carbonyl carbon (C-2) of the quinolinone ring is the most deshielded, with a chemical shift expected around 162 ppm. The aromatic and vinylic carbons (C-3 to C-8a) typically resonate between 115 and 150 ppm. Specifically, C-4, being attached to the aminomethyl group, and C-4a and C-8a, the bridgehead carbons, would have characteristic shifts. The signal for the aminomethyl carbon (-CH₂) would be found in the aliphatic region, likely around 40-50 ppm. The characteristic signals in ¹³C NMR for the quinolone ring, such as the carbonyl group and other carbons, provide a clear fingerprint for the core structure. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~162 |

| C-4 | ~150 |

| C-8a | ~139 |

| C-7 | ~130 |

| C-5 | ~128 |

| C-4a | ~124 |

| C-6 | ~122 |

| C-8 | ~116 |

| C-3 | ~118 |

Note: Predicted values are based on the analysis of related quinolinone structures. rsc.orgnih.gov

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. core.ac.ukresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their positions in the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals based on the already assigned proton spectrum. hmdb.ca Each CH, CH₂, and CH₃ group produces a cross-peak, linking the ¹H and ¹³C chemical shifts. This would unequivocally link the aromatic proton signals to their respective carbon signals and the methylene proton signal to the aminomethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. core.ac.uk Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the methylene protons (-CH₂) to C-3, C-4, and C-4a.

Correlations from the H-3 proton to C-2, C-4, and C-4a.

Correlations from the H-5 proton to C-4, C-7, and C-8a.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ carbons. core.ac.uk A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (like C-2, C-4, C-4a, and C-8a) would be absent. This helps in unambiguously identifying the methylene carbon of the aminomethyl group.

Together, these advanced NMR techniques provide an irrefutable and detailed map of the molecular structure of this compound. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification. For this compound (C₁₀H₁₀N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. rsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

|---|---|

| [C₁₀H₁₀N₂O + H]⁺ | 175.0866 |

| [C₁₀H₁₀N₂O + Na]⁺ | 197.0685 |

Note: The table shows the calculated exact masses for the protonated, sodiated, and deprotonated molecular ions.

The ability of HRMS to provide an unambiguous elemental formula serves as definitive confirmation of the compound's identity, complementing the structural insights gained from NMR spectroscopy. rsc.org

Native Electrospray Ionization Mass Spectrometry (ES-MS) for Non-Covalent Complexes

Native Electrospray Ionization Mass Spectrometry (ESI-MS) is a specialized technique that allows for the study of molecules and their non-covalent interactions under near-physiological conditions. In this method, macromolecular complexes are transferred from a solution phase into the gas phase with minimal disruption of their non-covalent bonds.